molecular formula C18H17N5O5 B4263690 4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide

4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide

Cat. No.: B4263690
M. Wt: 383.4 g/mol
InChI Key: AOXOMMKJWQWMIQ-UHFFFAOYSA-N
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Description

4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide is a complex organic compound with a unique structure that includes a morpholine ring, a benzoxadiazole moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, followed by the nitration of the benzamide group. The reaction conditions often involve the use of solvents such as methanol and dichloromethane, with catalysts like sodium borohydride to facilitate the reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases to control the pH and facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the morpholine ring .

Scientific Research Applications

4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can act as a fluorescent probe, while the morpholine ring may interact with biological receptors or enzymes. The nitrobenzamide group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar morpholine ring structure.

    Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole moieties but different functional groups.

    Nitrobenzamides: Compounds with similar nitrobenzamide groups but different substituents.

Uniqueness

4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide is unique due to its combination of a morpholine ring, benzoxadiazole moiety, and nitrobenzamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

IUPAC Name

4-methyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5/c1-11-2-3-12(10-15(11)23(25)26)18(24)19-13-4-5-14(17-16(13)20-28-21-17)22-6-8-27-9-7-22/h2-5,10H,6-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXOMMKJWQWMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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